2-(2-Nitroprop-1-enyl)thiophene
Overview
Description
2-(2-Nitroprop-1-enyl)thiophene is an organic compound with the molecular formula C7H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a nitro group and a prop-1-enyl substituent on the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitroprop-1-enyl)thiophene typically involves the condensation of thiophene with nitroalkenes. One common method is the Knoevenagel condensation reaction, where thiophene is reacted with nitropropane in the presence of a base such as piperidine or pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitroprop-1-enyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are employed.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Nitroprop-1-enyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Nitroprop-1-enyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Nitrothiophene: Lacks the prop-1-enyl substituent but shares the nitro group and thiophene ring.
2-(2-Nitrovinyl)thiophene: Similar structure but with a vinyl group instead of a prop-1-enyl group.
2-(2-Nitroethyl)thiophene: Contains an ethyl group instead of a prop-1-enyl group.
Uniqueness
2-(2-Nitroprop-1-enyl)thiophene is unique due to the presence of both the nitro group and the prop-1-enyl substituent, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-[(E)-2-nitroprop-1-enyl]thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPLFCAOIJOKGX-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CS1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CS1)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-35-5 | |
Record name | NSC42524 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42524 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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